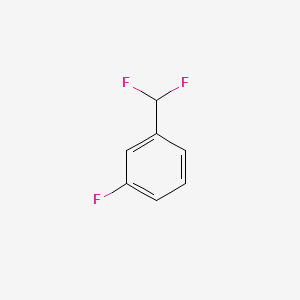

1-(Difluoromethyl)-3-fluorobenzene

Descripción

Significance of Fluorinated Organic Molecules in Contemporary Chemical Science

The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. nih.govalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com This prevalence underscores the importance of fluorination strategies in the development of new and improved bioactive compounds. chimia.chacs.org

The substitution of hydrogen with fluorine, the most electronegative element, leads to significant changes in a molecule's properties. wikipedia.org The carbon-fluorine (C-F) bond is exceptionally strong (around 485 kJ/mol), contributing to the high thermal and chemical stability of organofluorine compounds. chimia.chwikipedia.org This stability often translates to increased resistance to metabolic degradation. chimia.chnih.gov

The deliberate and strategic placement of fluorine atoms or fluoroalkyl groups is a key tactic in modern medicinal chemistry and drug design. nih.govnih.govyoutube.com This approach goes beyond simple substitution and considers the specific electronic and steric effects of fluorine in three-dimensional space to optimize interactions with a biological target. The goal is to enhance desired properties like potency and metabolic stability while minimizing unwanted side effects. nih.govacs.org

The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups, offers a wider range of electronic and steric properties compared to a single fluorine atom. ncn.gov.pl These groups can act as bioisosteres for other functionalities, mimicking their size and shape while offering different electronic characteristics. researchgate.net

Evolution of Difluoromethylation Methodologies

The difluoromethyl (CF₂H) group has gained significant attention due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. researchgate.netbeilstein-journals.orgnih.gov This has driven the development of new and efficient methods for its introduction into organic molecules.

Historically, the introduction of the difluoromethyl group often involved harsh reaction conditions or the use of hazardous reagents. orgsyn.org Early methods frequently relied on the generation of difluorocarbene (:CF₂) from precursors like chlorodifluoromethane (B1668795) (Freon-22), which is an ozone-depleting substance. orgsyn.orgrsc.org Other approaches utilized organometallic reagents that were often difficult to handle and had limited functional group tolerance. orgsyn.org These early methodologies, while groundbreaking, posed significant challenges for widespread application, particularly in the context of complex molecule synthesis and late-stage functionalization. rsc.org

The last decade has seen a surge in the development of new reagents and catalytic systems for difluoromethylation. rsc.orgsioc-journal.cn These modern methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. rsc.orgqmul.ac.uk Key advancements include:

Radical Difluoromethylation: The development of reagents that can generate the difluoromethyl radical (•CF₂H) under mild conditions, often initiated by photoredox catalysis, has been a major breakthrough. rsc.org Reagents like Zn(SO₂CF₂H)₂ and difluoroacetic acid have proven effective for the difluoromethylation of a variety of substrates, including heteroaromatics. rsc.org

Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-CF₂H bonds. rsc.org These methods allow for the precise installation of the difluoromethyl group onto (hetero)arenes. nih.gov

Difluorocarbene Precursors: New, safer, and more stable precursors for difluorocarbene have been developed, such as sodium chlorodifluoroacetate. orgsyn.org These reagents avoid the use of ozone-depleting substances and are more amenable to large-scale synthesis. orgsyn.org

Late-Stage Difluoromethylation: A significant focus of recent research has been on the development of methods suitable for late-stage difluoromethylation. rsc.org This allows for the introduction of the CF₂H group at a late step in a synthetic sequence, which is highly valuable in drug discovery for the rapid generation of analog libraries. nih.gov

The Role of the Difluoromethyl Group as a Bioisostere and Hydrogen Bond Donor

The difluoromethyl group is increasingly recognized for its valuable properties as a bioisostere and a unique hydrogen bond donor in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov

As a bioisostere , the CF₂H group can serve as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. researchgate.netnih.gov It mimics the size and steric profile of these groups but offers different electronic properties and is less prone to metabolic oxidation. researchgate.netnih.gov This can lead to improved pharmacokinetic profiles of drug candidates. researchgate.net

Contextualization of 1-(Difluoromethyl)-3-fluorobenzene within Fluorinated Aromatic Systems

This compound is a fluorinated aromatic compound that exemplifies the strategic use of fluorine substitution. Its structure, featuring both a lone fluorine atom and a difluoromethyl group on a benzene (B151609) ring, places it within a critical class of molecules used as building blocks in organic synthesis. The specific placement of these fluorine-containing substituents at the meta-position (positions 1 and 3) significantly influences the molecule's electronic properties, reactivity, and spatial conformation.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-(Difluoromethyl)-4-fluorobenzene | 1-(Difluoromethoxy)-3-fluorobenzene |

|---|---|---|---|

| CAS Number | 26029-52-7 nih.gov | 26132-51-4 nih.gov | 34888-08-9 sigmaaldrich.com |

| Molecular Formula | C₇H₅F₃ nih.gov | C₇H₅F₃ nih.gov | C₇H₅F₃O sigmaaldrich.com |

| Molecular Weight | 146.11 g/mol nih.gov | 146.11 g/mol nih.gov | 162.11 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid fluoro-benzene.com | - | Solid sigmaaldrich.com |

| Boiling Point | 127 - 128 °C fluoro-benzene.com | - | - |

| Density | 1.21 g/cm³ fluoro-benzene.com | - | - |

| Flash Point | 27 °C fluoro-benzene.com | - | Not applicable sigmaaldrich.com |

| Refractive Index | 1.453 - 1.455 fluoro-benzene.com | - | - |

| XLogP3 | 2.6 nih.gov | 2.6 nih.gov | - |

Data sourced from PubChem and other chemical suppliers. nih.govnih.govsigmaaldrich.comfluoro-benzene.com Note: Not all data points are available for every compound.

The data in Table 1 illustrates how subtle structural changes, such as the position of the fluorine atom (meta vs. para) or the presence of an oxygen atom (difluoromethyl vs. difluoromethoxy), can alter the physical state and properties of the compound. While the calculated lipophilicity (XLogP3) is the same for the meta and para isomers, the difference in their boiling points and physical states underscores the impact of substitution patterns on intermolecular forces.

The presence of the difluoromethyl group makes this compound a valuable synthon, particularly in medicinal and agrochemical research. acs.org The -CF2H group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its ability to act as a hydrogen bond donor can improve binding affinity to target enzymes or receptors. rsc.org For example, related structures like 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide are utilized in the development of pharmaceuticals and pesticides. The core structure of this compound serves as a precursor for more complex molecules where these enhanced properties are desired. Its reactivity is centered around the aromatic ring, which can undergo further substitution, and the difluoromethyl group itself.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCXLEHVIIUYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375619 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-52-7 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Difluoromethylation Reactions Involving 1 Difluoromethyl 3 Fluorobenzene Precursors or Analogs

Exploration of Reaction Pathways

The formation of a C-CF2H bond on an aromatic ring can proceed through several distinct mechanistic pathways, primarily categorized as radical, transition metal-mediated, or photoredox-catalyzed processes. The choice of reagents and reaction conditions dictates which pathway is favored.

Radical difluoromethylation has become a versatile strategy for C-H functionalization due to its mild reaction conditions and high functional group tolerance. researchgate.net The core of this mechanism involves the generation of a difluoromethyl radical (•CF2H), which then adds to an aromatic or heteroaromatic ring.

The stability of fluoroalkyl radicals is influenced by the degree of fluorine substitution, with the order being CH2F > CF2H > CF3. rsc.org The geometry of these radicals also changes with fluorination, becoming more tetrahedral as more fluorine atoms are added. rsc.org The generation of the •CF2H radical can be achieved from various precursors using different initiation methods. For instance, reagents like difluoromethyl sulfones or hypervalent iodine compounds can serve as sources for the •CF2H radical. sioc.ac.cncas.cn

A common pathway, particularly for heteroaromatics, is the Minisci-type reaction. In this process, the •CF2H radical adds to a protonated heteroaromatic ring, forming a radical cation intermediate. Subsequent oxidation and deprotonation then yield the difluoromethylated aromatic product. This approach is highly attractive for late-stage functionalization in drug discovery. rsc.org Recent studies have also explored photocatalyst- and oxidant-free methods to generate •CF2H radicals for cascade reactions, leading to complex difluoromethylated heterocycles. researchgate.net

Transition metals, particularly copper, palladium, and nickel, are pivotal in catalyzing the difluoromethylation of aryl halides and related substrates. beilstein-journals.orgnih.gov These reactions typically proceed via a cross-coupling mechanism involving a series of fundamental organometallic steps.

Copper-Mediated Reactions: Copper has been widely used for difluoromethylation, often employing reagents like TMSCF2H. acs.org A proposed mechanism involves the oxidative addition of an aryl halide to a copper(I)-difluoromethyl complex, which would form a transient Cu(III) intermediate. rsc.org This intermediate then undergoes reductive elimination to form the desired C-CF2H bond and regenerate the active copper catalyst. rsc.org However, copper(I) difluoromethyl complexes have proven to be unstable and have not been isolated, making detailed mechanistic studies challenging. acs.org It has been suggested that the reaction's viability at high temperatures might be due to the formation of a more stable [Cu(CF2H)2]⁻ intermediate, which acts as a reservoir for the reactive copper species. acs.org

Palladium- and Nickel-Catalyzed Reactions: Palladium and nickel offer powerful alternatives for cross-coupling reactions under milder conditions. acs.org The general catalytic cycle is believed to involve:

Oxidative Addition: The low-valent metal complex (e.g., Pd(0) or Ni(0)) reacts with the aryl halide (Ar-X) to form a high-valent metal-aryl intermediate (Ar-M(II)-X).

Transmetalation: A difluoromethylating agent (e.g., a silicon, tin, or zinc-based reagent) transfers the CF2H group to the metal center, displacing the halide and forming an Ar-M(II)-CF2H intermediate.

Reductive Elimination: The final step is the reductive elimination from the metal center, which forms the Ar-CF2H bond and regenerates the catalytically active M(0) species.

Nickel catalysis has been shown to be effective for the difluoromethylation of aryl halides at room temperature, highlighting its potential for broader substrate scopes compared to copper, which often requires elevated temperatures for less reactive aryl bromides. acs.org

Table 1: Comparison of Transition Metal-Mediated Mechanistic Steps

| Metal Catalyst | Key Mechanistic Steps | Common Substrates | Key Features |

| Copper (Cu) | Oxidative Addition → Reductive Elimination (often from a proposed Cu(III) intermediate) | Aryl Iodides, Activated Aryl Bromides | Cost-effective; mechanism can be complex and intermediates are often unstable. rsc.orgacs.org |

| Palladium (Pd) | Oxidative Addition → Transmetalation → Reductive Elimination | Aryl Iodides, Bromides, Triflates | Well-defined catalytic cycle; often requires specific ligands and sometimes co-catalysts. acs.org |

| Nickel (Ni) | Oxidative Addition → Transmetalation → Reductive Elimination | Aryl Iodides, Bromides, Chlorides | Highly reactive; enables reactions at room temperature and with less reactive halides. acs.org |

The choice of difluoromethylating agent and catalyst system is crucial for a successful reaction. A variety of reagents have been developed to act as nucleophilic, electrophilic, or radical sources of the CF2H group. cas.cnrsc.org

(Trifluoromethyl)trimethylsilane (TMSCF2H): This silicon-based reagent is commonly used in copper-mediated reactions. Its activation typically requires a fluoride (B91410) source (like CsF or KF) to generate a reactive difluoromethyl species. acs.org

Sulfone- and Sulfoximine-Based Reagents: Compounds like Phenylsulfonyl difluoromethane (B1196922) (PhSO2CF2H) and N-tolsyl-S-difluoromethyl-S-phenylsulfoximine can act as precursors for either nucleophilic difluoromethylation or as a source for difluorocarbene. sioc.ac.cncas.cn Under photoredox catalysis, some sulfoximine-based reagents can selectively generate a (phenylsulfonyl)difluoromethyl radical. sioc.ac.cn

Hypervalent Iodine Reagents: Inspired by the well-known Togni reagents for trifluoromethylation, analogous iodine(III) compounds have been developed for electrophilic difluoromethylation. cas.cn More recently, [bis(difluoroacetoxy)iodo]benzene has been used as a source of the difluoromethyl radical under photoinduced conditions for difluoromethylarylation of alkynes. acs.org

Metal Catalysts and Ligands: In transition metal-mediated reactions, the ligand plays a critical role. For instance, in nickel-catalyzed difluoromethylation, specific phosphine (B1218219) ligands are necessary to facilitate the reaction at room temperature and improve the efficiency for a broad range of substrates. acs.org Similarly, bulky diamine ligands have been found to be crucial in iron-catalyzed cross-coupling to suppress side reactions. nih.gov Mechanochemical methods using precursors like TMSCF2Br have also been developed, where ball milling generates difluorocarbene for subsequent reactions with ketones. beilstein-journals.orgbeilstein-journals.org

Table 2: Common Reagents for Difluoromethylation and Their Roles

| Reagent | Reagent Type | Typical Role in Mechanism |

| TMSCF2H | Nucleophilic Precursor | Source of "CF2H⁻" in copper-mediated cross-coupling, activated by fluoride. acs.org |

| PhSO2CF2H | Nucleophilic Precursor | Source of "CF2H⁻" for reaction with electrophiles. cas.cn |

| Sulfox-CF2SO2Ph | Radical/Carbene Precursor | Can generate a (phenylsulfonyl)difluoromethyl radical under photocatalysis or difluorocarbene under basic conditions. sioc.ac.cn |

| [Bis(difluoroacetoxy)iodo]benzene | Radical Precursor | In-situ generation of difluoromethyl radical via photoinduction. acs.org |

| TMSCF2Br | Carbene Precursor | Generates difluorocarbene (:CF2) upon activation, often used in mechanochemical synthesis. beilstein-journals.orgbeilstein-journals.org |

Computational Chemistry in Mechanistic Elucidation

Computational methods have become indispensable for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govmontclair.edu

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and materials. youtube.comyoutube.comyoutube.com In the context of difluoromethylation, DFT calculations provide critical insights into reaction pathways, transition state geometries and energies, and the stability of intermediates. nih.gov

For example, DFT analysis has been used to:

Elucidate the mechanism of difluoromethylation of lithium enolates with fluoroform, revealing a bimetallic SN2-type pathway involving dual C-F bond activation. nih.gov

Investigate the regioselectivity of C-H functionalization reactions on pyridines, showing how electronic and steric factors control the reaction outcome. researchgate.net

Confirm that certain difluoromethylation reactions, thought to be SN2-type, actually proceed through a difluorocarbene intermediate. cas.cn

Study the effect of fluorine substitution on the electronic properties and reactivity of aromatic molecules, which is relevant for understanding substrates like 1-fluoro-3-substituted benzenes. nih.gov

By calculating the energy profiles of potential reaction pathways, DFT can help confirm or rule out proposed mechanisms, guiding the rational design of more efficient catalytic systems. nih.govresearchgate.net

Table 3: Application of DFT in Difluoromethylation Studies

| Study Focus | Key Insight from DFT | Reference |

| Difluoromethylation of Lithium Enolates | Confirmed an SN2-type mechanism with bimetallic C-F bond activation. | nih.gov |

| Regioselectivity in Pyridine (B92270) Functionalization | Explained meta- vs. para-selectivity based on the stability of intermediates. | researchgate.net |

| Electrophilic Difluoromethylation | Showed that a reaction with an S-difluoromethylsulfoximine reagent proceeds via a difluorocarbene intermediate. | cas.cn |

| Mechanochemical Ketone Difluoromethylation | Explored intermolecular vs. intramolecular protonation-deprotonation steps following difluorocarbene attack. | beilstein-journals.org |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unl.eduyoutube.com By applying the laws of motion, MD simulations provide a dynamic picture of chemical processes, complementing the static energy calculations from methods like DFT. youtube.comyoutube.com

In the context of difluoromethylation reactions, MD simulations can be used to:

Model the explicit interaction of reactants, catalysts, and solvent molecules, which can be crucial in understanding reaction kinetics and selectivity.

Simulate the trajectory of a chemical reaction, visualizing the process of bond formation and breaking at the atomic level. unl.edu

Investigate the influence of the reaction environment, such as solvent effects or the solid-state environment in mechanochemical synthesis, on the reaction pathway. youtube.com

Study the devitrification process in fluoride-containing materials, which provides insights into the structural role of ions and defects that can be relevant to catalyst behavior. nih.gov

While detailed MD simulation studies specifically on the difluoromethylation of fluorobenzenes are not as prevalent in the literature as DFT studies, the principles of MD are broadly applicable for gaining a deeper, time-resolved understanding of the complex interplay of forces and motions that govern these chemical transformations. youtube.comyoutube.com

Applications of 1 Difluoromethyl 3 Fluorobenzene As a Building Block in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Applications

The presence of fluorine-containing groups, such as the difluoromethyl group (CF2H), is a prominent feature in many modern pharmaceutical and agrochemical compounds. researchgate.netresearchgate.netnih.gov The difluoromethyl group is of particular interest because it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, which are common pharmacophores. researchgate.netnih.govnih.gov This allows it to enhance the binding affinity of a drug to its target and improve its metabolic stability. nih.govnih.gov

1-(Difluoromethyl)-3-fluorobenzene is a key starting material in the design and synthesis of a wide array of bioactive compounds. The difluoromethyl group is a significant structural motif in many biologically active molecules due to its unique electronic properties and its ability to mimic other functional groups. researchgate.netresearchgate.net The introduction of this group can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov The synthesis of these complex molecules often involves multi-step processes where the this compound core is modified with various functional groups to achieve the desired therapeutic or pesticidal effect.

For instance, the difluoromethyl group can be incorporated into heterocyclic structures, which are common scaffolds in many drugs and agrochemicals. researchgate.netmdpi.com The synthesis of these fluorinated heterocycles can be achieved through various methods, including cycloaddition reactions where the fluorine-containing building block plays a crucial role. mdpi.com

The use of fluorinated building blocks like this compound is a well-established strategy in modern drug discovery and development. researchgate.netnih.govsigmaaldrich.com The incorporation of fluorine can significantly impact a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.govmdpi.com The difluoromethyl group, in particular, has gained considerable attention for its ability to act as a bioisostere for other functional groups, enhancing the drug-like properties of a molecule. researchgate.netnih.gov

The development of new synthetic methods has made it easier to incorporate the difluoromethyl group into complex molecules, facilitating the exploration of new chemical space in drug discovery. researchgate.netresearchgate.net This has led to the identification of numerous lead compounds and drug candidates with improved efficacy and safety profiles. nih.gov The strategic placement of the difluoromethyl group can lead to optimized drug-target interactions and improved pharmacokinetic properties, ultimately resulting in more effective medicines. nih.govnih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Difluoromethyl Group

| Bioactive Scaffold | Therapeutic/Application Area | Key Synthetic Strategy |

| 3-Difluoromethyl-quinoxalin-2-ones | Pharmaceuticals | Visible-light-driven difluoromethylation nih.gov |

| Pyrazole (B372694) Carboxamides | Fungicides | Semmler-Wolff type aromatization and amidation ccspublishing.org.cn |

| Pyrazole-Aromatic Carboxamides | Fungicides | Rational design and synthesis acs.org |

| Strobilurin Derivatives | Fungicides | Design and synthesis acs.org |

In the field of agrochemicals, this compound and related difluoromethylated compounds have had a significant impact on the development of new and more effective pesticides. researchgate.netacs.orgbohrium.com The introduction of the difluoromethyl group into pesticide molecules can enhance their biological activity, metabolic stability, and bioavailability. acs.org This has led to the creation of a new generation of agrochemicals with improved performance and better environmental profiles. bohrium.com

The difluoromethyl group is a key component in several successful fungicides, where it contributes to their high efficacy against a broad spectrum of plant pathogens. acs.org The unique properties of this functional group allow for the design of pesticides with novel modes of action, which is crucial for overcoming resistance issues in target pests. researchgate.net The ongoing research in this area focuses on developing new synthetic methods for the efficient incorporation of the difluoromethyl group into diverse molecular scaffolds, further driving innovation in the agrochemical industry. acs.org

Table 2: Examples of Difluoromethyl-Containing Agrochemicals and their Target Pests

| Agrochemical Class | Target Pest/Disease | Example Compound/Scaffold |

| Succinate Dehydrogenase Inhibitors (SDHIs) | Fungi (e.g., Botrytis cinerea, Rhizoctonia cerealis) | Pyrazole carboxamides acs.org |

| Fungicides | Various plant pathogens | Strobilurin derivatives containing difluoromethyl pyrazole acs.org |

| Fungicides | Fungi (e.g., Valsa mali) | N-pyrazole-5-ylbenzamide derivatives acs.org |

| Herbicides | Broadleaf weeds | Trifludimoxazin ccspublishing.org.cn |

Advanced Materials Science

The application of this compound extends beyond the life sciences into the realm of advanced materials. Fluorinated compounds are known for their unique properties, including high thermal stability and distinct electronic characteristics, making them valuable components in the design of novel materials. sigmaaldrich.com The incorporation of the this compound moiety can be used to tune the properties of polymers and other materials for specific applications. Research in this area explores the use of such fluorinated building blocks in the development of materials with enhanced performance characteristics.

Precursor in Fluorinated Heterocyclic Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of fluorinated heterocyclic compounds. mdpi.com Heterocyclic structures are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine atoms or fluorinated groups, such as the difluoromethyl group, into these rings can significantly alter their physical, chemical, and biological properties.

Various synthetic strategies are employed to construct these fluorinated heterocycles, with cycloaddition reactions being a particularly powerful method for creating stereochemically defined ring systems. mdpi.com The electron-withdrawing nature of the fluoroalkyl groups in precursors like this compound can enhance the reactivity of the molecule in these cycloaddition reactions, facilitating the formation of the desired heterocyclic products. mdpi.com For example, it can be a starting point for creating fluorinated pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov

Radiochemistry and Positron Emission Tomography (PET) Applications

In the field of medical imaging, fluorine-18 (B77423) (¹⁸F) is a widely used radionuclide for Positron Emission Tomography (PET) due to its favorable decay properties. vu.nlresearchgate.net The development of ¹⁸F-labeled PET tracers is crucial for the non-invasive visualization of biochemical processes in the body. vu.nl this compound and its derivatives can serve as precursors for the synthesis of such tracers.

The synthesis of ¹⁸F-labeled compounds often involves a "building block" approach, where a small molecule containing ¹⁸F is first synthesized and then incorporated into a larger molecule. rsc.org While the direct labeling of the difluoromethyl group with ¹⁸F presents challenges, methods are being developed to create ¹⁸F-difluoromethylated compounds. researchgate.net These radiolabeled building blocks can then be used to synthesize PET tracers for a variety of diagnostic applications, including oncology and neurology. iaea.orgnih.govnih.gov The development of efficient methods for the radiosynthesis of [¹⁸F]CF₂H-containing molecules is an active area of research with the potential to expand the utility of PET imaging. nih.gov

Broader Impacts and Future Directions in Difluoromethylated Aryl Compounds Research

Addressing Challenges in Selective Difluoromethylation

The precise and selective introduction of a difluoromethyl group onto an aromatic ring is a primary challenge in the synthesis of compounds like 1-(difluoromethyl)-3-fluorobenzene. Key difficulties include controlling regioselectivity, functional group tolerance, and developing methods that avoid harsh conditions or the need for pre-functionalized substrates.

One of the main hurdles is achieving site-selective C–H difluoromethylation. rsc.org Many existing methods rely on the pre-functionalization of the aromatic ring, for instance, with a halogen or a boron group, which adds steps to the synthesis. nih.goveurekaselect.com Direct C–H functionalization is more efficient but often suffers from a lack of selectivity, leading to mixtures of isomers, which are difficult to separate. eurekalert.org For example, in pyridine (B92270) derivatives, controlling the introduction of the CF₂H group to a specific position (e.g., meta vs. para) is crucial for biological activity and has been a significant synthetic obstacle. eurekalert.org

Another challenge lies in the stability of the reagents and intermediates involved. Early methods often used volatile or toxic reagents, such as chlorodifluoromethane (B1668795) (Freon-22), an ozone-depleting substance. rsc.orgresearchgate.net Furthermore, key intermediates in metal-catalyzed reactions, such as Cu-CF₂H species, can be thermally unstable, complicating direct cross-coupling approaches. nih.gov Overcoming the high bond dissociation energy of C–F bonds in defluorination strategies from trifluoromethyl groups also presents a significant challenge. rsc.org

The development of methods that are compatible with a wide range of functional groups is crucial, especially for late-stage difluoromethylation in the synthesis of complex molecules like pharmaceuticals. rsc.org Many reagents are incompatible with sensitive groups such as unprotected alcohols or carboxylic acids, limiting their application. rsc.org

Emerging Reagents and Catalytic Systems

To address the challenges of selective difluoromethylation, researchers have developed a host of innovative reagents and catalytic systems. These advancements have expanded the toolbox for chemists, enabling milder, more selective, and more efficient syntheses of difluoromethylated aryl compounds.

Emerging Reagents: A significant breakthrough has been the development of stable, easy-to-handle difluoromethylating agents. These reagents can deliver the CF₂H group through various mechanisms, including nucleophilic, electrophilic, and radical pathways. nih.gov One notable example is Zn(SO₂CF₂H)₂, also known as DFMS, which serves as a source for the •CF₂H radical under mild, open-flask conditions, showing compatibility with a range of nitrogen-containing heteroarenes. nih.govacs.org Another key development is the stable, isolable zinc reagent [(DMPU)₂Zn(CF₂H)₂], which can be used in nickel-catalyzed difluoromethylation of aryl halides at room temperature. rsc.orgacs.org

| Reagent Name/Class | Formula/Structure | Description & Application |

| Difluoromethylzinc Sulfinate (DFMS) | Zn(SO₂CF₂H)₂ | A stable solid that generates the •CF₂H radical for direct, mild difluoromethylation of heteroarenes and other substrates. nih.gov |

| Vicic's Reagent | [(DMPU)₂Zn(CF₂H)₂] | An isolable, free-flowing solid zinc reagent used with nickel catalysts for the difluoromethylation of aryl halides and triflates at room temperature. rsc.orgacs.org |

| (Difluoromethyl)trimethylsilane | TMSCF₂H | A widely used nucleophilic difluoromethylating source, often employed in copper-mediated reactions of aryl halides. rsc.orgchinesechemsoc.org |

| Difluoromethyl 2-pyridyl sulfone | 2-PySO₂CF₂H | A commercially available reagent used in iron-catalyzed cross-coupling with diaryl zinc reagents under mild conditions. rsc.org |

| N-Tosyl-N-phenyl-difluoroacetamide | Not specified | A novel reagent developed from difluoroacetic anhydride, used in palladium-catalyzed radical difluoromethylation of arylboronic acids. acs.org |

| Boc-protected Difluoromethyl-sulfonyl Hydrazide | CF₂HSO₂NHNHBoc | An air-stable solid reagent used to generate the •CF₂H radical via electrochemical oxidation for reactions with alkynes. acs.org |

| (SIPr)Ag(CF₂H) | [(SIPr)Ag(CF₂H)] | A well-defined N-heterocyclic carbene (NHC)-ligated silver complex used as a difluoromethyl source for various electrophiles. chinesechemsoc.org |

Novel Catalytic Systems: Transition metal catalysis remains at the forefront of difluoromethylation. While early work focused on copper, recent advancements have seen the rise of palladium, nickel, and iron-based systems. rsc.org

Palladium-catalyzed reactions have been developed for the coupling of aryl boronic acids and halides with various CF₂H sources, including those that generate difluorocarbene in situ. rsc.orgchinesechemsoc.orgresearchgate.net

Nickel catalysis has proven particularly effective for the difluoromethylation of aryl halides (iodides, bromides) and even triflates, often operating under unprecedentedly mild, room-temperature conditions when paired with modern zinc-based reagents. rsc.orgacs.org Nickel's advantages include its ability to readily undergo oxidative addition and facilitate rapid reductive elimination to form the desired Ar-CF₂H bond. rsc.org

Iron-catalyzed methods offer a more sustainable and earth-abundant metal alternative, successfully used for the cross-coupling of aryl Grignard and diaryl zinc reagents. rsc.org

Photoredox catalysis has emerged as a powerful strategy, enabling radical-based C–H difluoromethylation under visible light irradiation at ambient temperatures. rsc.orgacs.org This approach has been successfully applied to a range of heteroarenes using sources like TMSCF₂H. rsc.org

Interdisciplinary Research in Fluorine Chemistry

The unique properties imparted by fluorine atoms have positioned fluorine chemistry at the intersection of multiple scientific disciplines. acs.orgnih.gov The study of difluoromethylated compounds like this compound is a prime example of this interdisciplinary nature, with significant implications for drug discovery, agrochemistry, and materials science. nih.govresearchgate.netresearchgate.net

In medicinal chemistry and drug discovery , the CF₂H group is highly valued. Its ability to act as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.govmdpi.com The introduction of fluorine can block metabolically labile sites, prolonging a drug's therapeutic effect. nih.gov This has led to the incorporation of difluoromethyl groups into a wide array of potential therapeutics, including inhibitors for various enzymes. nih.gov Furthermore, the use of fluorine-18 (B77423) (¹⁸F) labeled compounds, including [¹⁸F]CF₂H-arenes, is a cornerstone of Positron Emission Tomography (PET), a critical non-invasive diagnostic tool in medicine and pharmacology. researchgate.netnih.gov

The field of agrochemicals also benefits significantly from fluorination. Many modern herbicides and fungicides contain difluoromethyl groups, which contribute to their biological efficacy and stability in the environment. rsc.orgresearchgate.net

In materials science , introducing fluorine can dramatically alter the physical and electronic properties of materials. man.ac.ukacs.org This has led to the development of fluorinated polymers with specific properties like hydrophobicity and thermal stability, as well as research into fluorinated graphene for advanced electronic applications. man.ac.uk The unique electronic nature of the C-F bond is also exploited in the design of liquid crystals and other functional organic materials.

This convergence of fields necessitates collaboration. Synthetic chemists develop new fluorination methods, while chemical biologists and pharmacologists evaluate the effects of these modifications on biological systems, creating a feedback loop that drives further innovation. acs.orgnih.gov

Prospective Applications and Unexplored Chemical Space

The continued development of novel synthetic methods is unlocking future applications for difluoromethylated aryl compounds and allowing for the exploration of previously inaccessible areas of chemical space.

Prospective Applications: The ability to perform late-stage difluoromethylation on complex molecules opens up new avenues in drug development. rsc.org It allows for the rapid generation of analogues of existing drugs or lead compounds, potentially improving their pharmacokinetic profiles. sciencedaily.com For example, converting known pharmacophores into their difluorinated oxetane (B1205548) analogues is now possible, creating novel molecular scaffolds for drug discovery. sciencedaily.com As methods become more robust and scalable, we can expect to see an increase in the number of CF₂H-containing drug candidates entering clinical trials. mdpi.com In materials science, the precise installation of CF₂H groups could lead to new organic electronic materials with tailored properties for applications in sensors, displays, and photovoltaics.

Unexplored Chemical Space: A significant portion of the possible chemical universe remains unsynthesized and uncharacterized. nih.gov Patents often describe vast theoretical chemical spaces, but research tends to focus narrowly around initial hit compounds. nih.gov Advanced difluoromethylation methods allow chemists to venture into these unexplored regions. By creating novel difluoromethylated analogues of known bioactive molecules or by building entirely new molecular architectures, researchers can investigate structure-activity relationships in uncharted territory. nih.gov This rational exploration, moving beyond simple derivatization, has the potential to uncover compounds with superior activity and novel modes of action. nih.gov The development of reagents and reactions that can predictably functionalize diverse and complex scaffolds is key to unlocking the potential hidden within this unexplored chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Difluoromethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogen-exchange reactions or electrophilic fluorination. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene, as in ) may undergo fluorination using agents like KF or AgF. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect reaction kinetics and selectivity. Monitoring via GC-MS or HPLC ensures purity .

- Data Consideration : Yield optimization often requires balancing steric hindrance from the difluoromethyl group and electronic effects of substituents. highlights similar challenges in nitro-substituted difluorobenzenes, where nitro groups direct electrophilic substitution.

Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?

- Methodology : Use NMR (¹⁹F and ¹H) to assess electronic environments. The deshielding effect of fluorine atoms can be quantified via chemical shifts. Computational tools (DFT calculations) model charge distribution and frontier molecular orbitals, as discussed in for fluorinated pharmaceuticals .

- Experimental Design : Compare Hammett substituent constants (σ) of difluoromethyl with other groups (e.g., CF₃ or CH₃) to predict reactivity in substitution reactions. demonstrates analogous studies on fluorinated arylalkynes .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodology : Kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O/¹⁹F) can distinguish between concerted and stepwise mechanisms. notes that nitro groups enhance NAS rates in difluorobenzenes by activating specific positions .

- Contradiction Analysis : Conflicting data may arise from solvent effects (polar aprotic vs. protic). For example, DMSO stabilizes transition states differently than acetonitrile, altering regioselectivity. Cross-referencing with ’s safety protocols ensures solvent compatibility .

Q. How does the difluoromethyl group influence metabolic stability in drug candidates derived from this compound?

- Methodology : Perform in vitro assays (e.g., microsomal stability tests) to compare metabolic half-lives of difluoromethyl analogs vs. non-fluorinated counterparts. emphasizes fluorine’s role in blocking cytochrome P450 oxidation sites .

- Data Interpretation : Correlate logP values (lipophilicity) with membrane permeability using Caco-2 cell models. Structural analogs in (pyrazole-carboxylic acids) show how fluorination balances bioavailability and metabolic resistance .

Q. What computational strategies predict the crystal structure and packing behavior of this compound derivatives?

- Methodology : Use software like Mercury (Cambridge Crystallographic Database) to analyze intermolecular interactions (e.g., F⋯H hydrogen bonds). ’s X-ray data on fluorinated benzynes provides a template for modeling van der Waals interactions .

- Validation : Compare predicted vs. experimental powder XRD patterns. Adjust force-field parameters to account for fluorine’s electronegativity, as demonstrated in for nitro-difluorobenzene derivatives .

Methodological Considerations

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

- Safety Protocol : Implement inert atmosphere (N₂/Ar) handling to prevent combustion, as recommended in . Use explosion-proof reactors for high-temperature fluorination steps .

- Waste Management : Neutralize fluorine-containing byproducts with Ca(OH)₂ to avoid environmental release, aligning with ’s disposal guidelines .

Q. What analytical techniques resolve conflicting data on the compound’s thermal stability?

- Techniques : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition thresholds. Cross-validate with FT-IR to detect gaseous byproducts (e.g., HF). ’s handling precautions for similar fluorinated pyrazoles are critical here .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point (predicted) | ~200–220°C (extrapolated from ) | |

| pKa (estimated) | ~10–12 (via computational modeling) | |

| LogP (experimental) | 2.3 ± 0.2 (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.